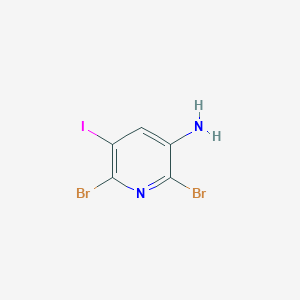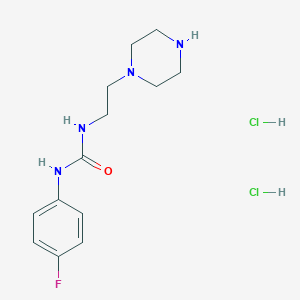
1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride is a synthetic compound with the CAS Number: 2378503-44-5 . It has a molecular weight of 339.24 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(4-fluorophenyl)-3-(2-(piperazin-1-yl)ethyl)urea dihydrochloride . The InChI code is 1S/C13H19FN4O.2ClH/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18;;/h1-4,15H,5-10H2,(H2,16,17,19);2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Antiviral and Antimicrobial Activities
- A study explored new urea and thiourea derivatives of piperazine with antiviral and antimicrobial activities. Specifically, a 4-fluorophenyl substituted urea compound exhibited potent antimicrobial activity, indicating the potential use of similar compounds in treating infectious diseases (Reddy et al., 2013).
Antifungal Properties
- Compounds with structures similar to 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride have demonstrated antifungal activity. The synthesized compounds were tested for their fungitoxic action against specific fungi, showcasing their potential as antifungal agents (Mishra et al., 2000).
Synthesis and Scale-up for Dopamine Uptake Inhibition
- A dopamine uptake inhibitor, structurally related to the compound , was developed for large-scale synthesis. Improvements were made in the synthesis process to enhance yield and reproducibility, indicating the potential pharmaceutical applications of such compounds (Ironside et al., 2002).
Radiopharmaceutical Synthesis
- A potent nonpeptide CCR1 antagonist, structurally similar to the compound , was synthesized for radiopharmaceutical applications. This showcases the compound's potential application in medical imaging and diagnostics (Mäding et al., 2006).
Antimicrobial Activity and Blood Coagulation Influence
- Compounds structurally related to 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride were synthesized and tested for antimicrobial activity. Additionally, their influence on blood coagulation was studied, presenting a dual application in both microbial treatment and potentially affecting blood properties (Gein et al., 2013).
Structure and Biological Evaluation
- The structure of similar compounds was analyzed through X-ray diffraction, and their biological activities, including antibacterial and anthelmintic activities, were evaluated. This highlights the compound's potential utility in battling infections and parasites (Sanjeevarayappa et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O.2ClH/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18;;/h1-4,15H,5-10H2,(H2,16,17,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFZBIPHWQRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

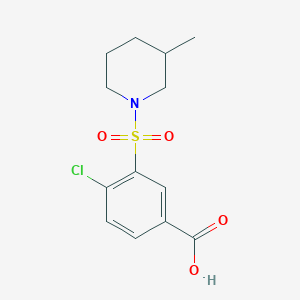
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
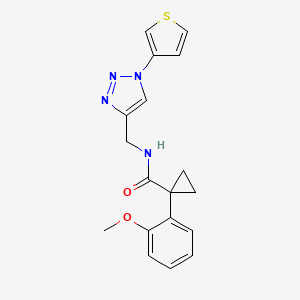
![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)
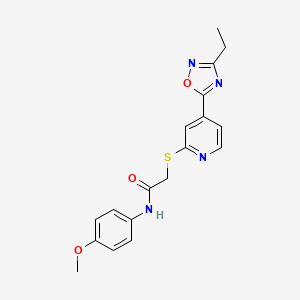
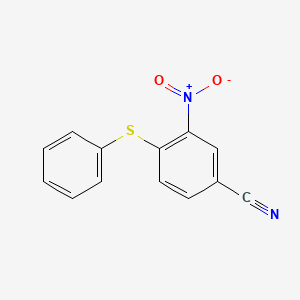
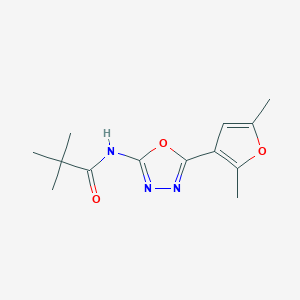
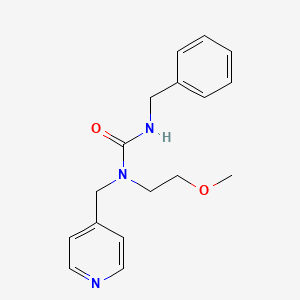
![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
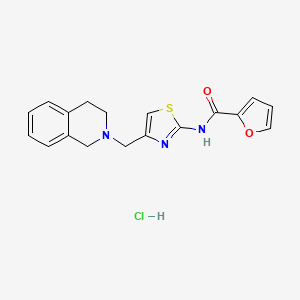
![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)
